molecular formula C10H13N3O2 B12716599 N,N'-(2-Amino-1,4-phenylene)diacetamide CAS No. 25826-33-9

N,N'-(2-Amino-1,4-phenylene)diacetamide

Cat. No.: B12716599
CAS No.: 25826-33-9
M. Wt: 207.23 g/mol
InChI Key: ZMESXCXVCYILSM-UHFFFAOYSA-N
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Description

N,N’-(2-Amino-1,4-phenylene)diacetamide is an organic compound with the molecular formula C10H13N3O2. It is a derivative of acetamide and features a phenylene group substituted with amino and acetamide groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Amino-1,4-phenylene)diacetamide typically involves the reaction of 2-amino-1,4-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the diacetamide derivative. The general reaction scheme is as follows:

2-Amino-1,4-phenylenediamine+2Acetic anhydrideN,N’-(2-Amino-1,4-phenylene)diacetamide+2Acetic acid\text{2-Amino-1,4-phenylenediamine} + 2 \text{Acetic anhydride} \rightarrow \text{N,N'-(2-Amino-1,4-phenylene)diacetamide} + 2 \text{Acetic acid} 2-Amino-1,4-phenylenediamine+2Acetic anhydride→N,N’-(2-Amino-1,4-phenylene)diacetamide+2Acetic acid

Industrial Production Methods

In industrial settings, the production of N,N’-(2-Amino-1,4-phenylene)diacetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Amino-1,4-phenylene)diacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-(2-Amino-1,4-phenylene)diacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(2-Amino-1,4-phenylene)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(2-Amino-1,4-phenylene)diacrylamide: Similar in structure but with acrylamide groups instead of acetamide.

    N,N’-(2-Chloro-1,4-phenylene)diacetamide: Contains a chloro substituent, which can alter its reactivity and applications.

Uniqueness

N,N’-(2-Amino-1,4-phenylene)diacetamide is unique due to its specific substitution pattern and the presence of both amino and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

25826-33-9

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-(4-acetamido-3-aminophenyl)acetamide

InChI

InChI=1S/C10H13N3O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

ZMESXCXVCYILSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N

Origin of Product

United States

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